7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4,9H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFHRJIIKOIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the following steps:
Coupling Reaction: The difluoromethylated intermediate is then coupled with a benzodioxine derivative under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions may be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce various substituents onto the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Palladium catalysts, trifluoromethylating agents, and various nucleophiles.
Major Products Formed:
Oxidation reactions typically yield carboxylic acids.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in various substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with similar compounds:
Key Observations:
- Fluorine vs. Nitro Groups: The difluoromethyl group (-CF₂H) improves metabolic stability compared to nitro groups (-NO₂), which are prone to reduction and may generate reactive intermediates .
- Halogenation : Bromine substitution (e.g., 7-Bromo analog) increases molecular weight and may enhance binding to hydrophobic pockets in target proteins .
Fluorine’s Role in Drug Design
The introduction of fluorine atoms is a strategic modification to optimize drug candidates. For this compound:
Comparative Bioactivity
Biological Activity
The compound 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a member of the benzodioxine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 232.15 g/mol
Physical Properties
The compound is characterized by its unique structural features that contribute to its biological properties. The difluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that compounds in the benzodioxine class exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl substitution may enhance these effects by modifying the compound's electronic properties and steric configuration.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of benzodioxine derivatives. For instance, a study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
In vitro studies have shown that benzodioxine derivatives can induce apoptosis in cancer cells. A notable study highlighted the ability of related compounds to activate apoptotic pathways in breast cancer cell lines .
Data Table: Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Study on benzodioxine derivatives | Inhibition of bacterial growth |
| Anticancer | In vitro study on benzodioxines | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Research on related compounds | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzodioxine derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and determined a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .
Case Study 2: Anticancer Activity
In a study focused on breast cancer treatment, this compound was tested on MCF-7 cell lines. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage at concentrations ranging from 10 to 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
